![molecular formula C9H9NO2S B1346472 ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 46193-76-4](/img/structure/B1346472.png)

ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Descripción general

Descripción

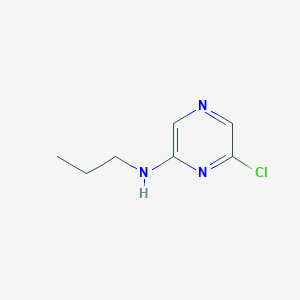

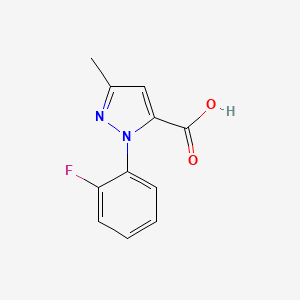

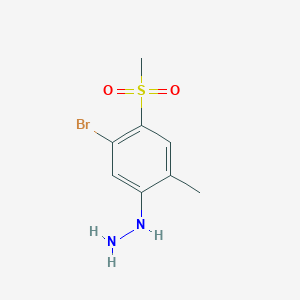

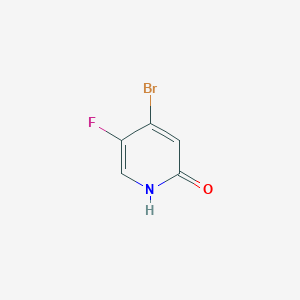

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H9NO2S . It is derived from thiophene-3-carboxaldehyde and ethyl azidoacetate . The crystal structure of this compound is composed of an ethyl carboxylate group attached to a planar thieno[3,2-b]pyrrole ring system .

Molecular Structure Analysis

The molecular structure of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is composed of an ethyl carboxylate group attached to a planar thieno[3,2-b]pyrrole ring system . The detailed molecular structure including atom positions and bond lengths can be found in the crystallographic information file .

Chemical Reactions Analysis

The detailed chemical reactions involving Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate are not available in the retrieved sources .

Physical And Chemical Properties Analysis

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate has a molecular weight of 195.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 195.03539970 g/mol . The topological polar surface area of the compound is not available in the retrieved sources .

Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, organized into separate sections for each field:

Synthesis of Biologically Active Compounds

Derivatives of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate are used in the synthesis of biologically active compounds within the thienopyrrole series. These compounds have potential applications in medicinal chemistry, including the development of new pharmaceuticals .

Scaffold for π-Conjugated Fused Systems

This compound provides a basic scaffold for the construction of π-conjugated fused systems, which are essential in optoelectronics. These systems have applications in creating materials for organic light-emitting diodes (OLEDs) and other electronic devices .

Antiviral Activity

Thieno[3,2-b]pyrrole derivatives, such as carboxamides, have been found to inhibit alphaviruses like chikungunya virus and exhibit a broad spectrum of antiviral activity. This makes them valuable in the search for new antiviral drugs .

Organic Synthesis

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate serves as an important raw material in organic synthesis. It is used to create various organic compounds that can have further applications in different fields of chemistry and pharmacology .

Anti-Cancer Agents

Research has identified 4H-thieno[3,2-b]pyrrole derivatives as potential anti-cancer agents. These compounds serve as useful scaffolds for obtaining effective lead compounds for treating diseases like colon cancer .

Heterocyclic Chemistry

The compound is related to heteropentalenes, which contain two heteroatoms in their structure. These are important in heterocyclic chemistry for creating diverse molecules with potential applications in drug development and materials science .

Mecanismo De Acción

Target of Action

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a compound that has shown significant activity against several targets. It has been found to inhibit the RNA-dependent RNA polymerase of the hepatitis C virus . Additionally, it has been identified as an inhibitor of CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses . Another important target of this compound is the KDM1A and LSD1 demethylases, which regulate DNA methylation . These demethylases are elevated in many types of cancer cells, making them potential targets for anticancer therapy .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, when it binds to the RNA-dependent RNA polymerase of the hepatitis C virus, it prevents the virus from replicating its RNA, thus inhibiting its life cycle . Similarly, when it binds to the KDM1A and LSD1 demethylases, it prevents them from removing methyl groups from DNA, thus affecting gene transcription .

Biochemical Pathways

The inhibition of these targets affects several biochemical pathways. The inhibition of the hepatitis C virus’s RNA-dependent RNA polymerase disrupts the viral replication pathway . The inhibition of KDM1A and LSD1 demethylases affects the DNA methylation pathway, which plays a crucial role in gene transcription .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2C19 .

Result of Action

The result of the action of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is the inhibition of the replication of the hepatitis C virus and the disruption of DNA methylation, which can lead to changes in gene transcription . This can have various effects at the molecular and cellular levels, depending on the specific genes affected.

Action Environment

The action of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its ability to bind to its targets. The presence of other compounds can also affect its action, for instance, by competing for binding sites or by modulating the activity of its targets. The compound should be stored in a dark place, sealed, and at room temperature .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUDZFMRKHHPGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303309 | |

| Record name | ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |

CAS RN |

46193-76-4 | |

| Record name | 46193-76-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate? What can you tell about its structure based on the abstract?

A1: The molecular formula of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is C9H9NO2S []. Based on this, we can calculate its molecular weight to be 195.24 g/mol. The abstract states that the molecule contains a planar thieno[3,2-b]pyrrole ring system with an ethyl carboxylate group attached [].

Q2: How is ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate synthesized?

A2: The abstract indicates that ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is derived from a reaction between thiophene-3-carboxaldehyde and ethyl azidoacetate [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.